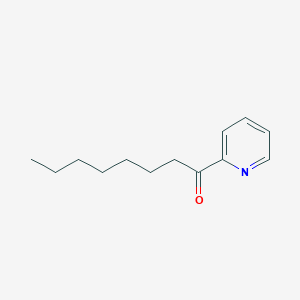

1-(Pyridin-2-yl)octan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-pyridin-2-yloctan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-3-4-5-6-10-13(15)12-9-7-8-11-14-12/h7-9,11H,2-6,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFPXTCFKYJHMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90601282 | |

| Record name | 1-(Pyridin-2-yl)octan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-37-8 | |

| Record name | 1-(2-Pyridinyl)-1-octanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Pyridin-2-yl)octan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90601282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of Pyridine Ketone Derivatives in Modern Chemical Sciences

Pyridine (B92270) and its derivatives are fundamental heterocyclic compounds with wide-ranging applications in medicinal and industrial chemistry. sciencepublishinggroup.com The incorporation of a ketone group into a pyridine structure creates pyridine-ketone derivatives, a class of compounds with significant potential. These molecules are recognized for their versatility in drug design and development. researchgate.net

Pyridinones, a closely related class of compounds, are considered privileged scaffolds in drug discovery. researchgate.net They can act as both hydrogen bond donors and acceptors, and can serve as bioisosteres for other chemical groups, influencing a drug molecule's properties like lipophilicity and solubility. researchgate.net Pyridine-ketone derivatives are valuable precursors in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Their biological activities are often attributed to the pyridine ring's ability to form hydrogen bonds and engage in π-π interactions with biological targets.

The Rationale for a Deep Dive into 1 Pyridin 2 Yl Octan 1 One

The specific compound 1-(Pyridin-2-yl)octan-1-one is characterized by a pyridine (B92270) ring attached to an octanone chain. bldpharm.com While detailed research on this exact molecule is still emerging, the investigation of analogous structures provides a strong rationale for its comprehensive study. For instance, derivatives of 1-(Pyridin-2-yl)butan-2-one have been evaluated for their cytotoxic effects on cancer cells and for anti-tubercular activity. Similarly, other pyridine derivatives have shown promise as antimicrobial, anti-inflammatory, and anticancer agents. sciencepublishinggroup.comrsc.org

The structural features of this compound, with its lipophilic octyl chain and the reactive ketone group attached to the versatile pyridine ring, make it a compelling candidate for further research into its potential biological activities and applications in materials science.

Exploring Research Avenues for Analogous Pyridinone Structures

The study of analogous pyridinone structures opens up numerous research avenues. The synthesis of various pyrone- or pyridone-embedded analogs has led to the discovery of compounds with potent and selective inhibitory activity against human umbilical vein endothelial cells, suggesting potential anti-angiogenesis applications. mdpi.com

Furthermore, the development of pyrrolo[3,4-b]pyridin-5-ones has been explored for their potential in breast cancer therapy, with molecular docking studies suggesting they may interact with a significant number of proteins implicated in cancer-related disorders. mdpi.com The synthesis of novel pyridinone derivatives based on known anti-HIV agents has also been a fruitful area of research, with modifications to the pyridinone ring being crucial to antiviral activity. frontiersin.org These examples highlight the vast potential for designing and synthesizing new pyridinone-based compounds with a wide range of biological activities.

A Look Back: the Historical Context and Evolution of Pyridinone Chemistry

Retrosynthetic Analysis of the 1-(Pyridin-2-yl)octan-1-one Scaffold

A retrosynthetic analysis of this compound reveals several potential bond disconnections that lead to viable starting materials. The most logical disconnection is at the carbon-carbon bond between the carbonyl group and the pyridine ring. This disconnection points to two primary types of synthons: a pyridin-2-yl nucleophile and an octanoyl electrophile, or a pyridin-2-yl electrophile and an octanoyl nucleophile.

A second disconnection can be considered at the carbon-carbon bond adjacent to the carbonyl group on the alkyl chain. However, the former approach is more common and synthetically more straightforward. These initial retrosynthetic strategies form the basis for the exploration of various synthetic routes.

Exploration of Classical and Contemporary Synthetic Routes for Acylpyridines

The synthesis of acylpyridines, including this compound, can be achieved through a variety of methods. These range from classical acylation reactions to modern palladium-catalyzed cross-coupling reactions.

Acylation Reactions Involving Pyridine Moieties (e.g., Friedel-Crafts-type acylation)

Direct Friedel-Crafts acylation of pyridine is generally not feasible due to the deactivation of the pyridine ring by the nitrogen atom, which can also coordinate with the Lewis acid catalyst. However, acylation can be achieved using organometallic derivatives of pyridine. For instance, the reaction of a 2-lithiopyridine or a 2-pyridyl Grignard reagent with an acylating agent like octanoyl chloride is a viable approach. pubcompare.ai The reaction of octanoyl chloride with nucleophiles like alcohols and amines is a well-established method for forming esters and amides, respectively. pubcompare.ai Pyridine is often used as a catalyst in these reactions to neutralize the HCl byproduct.

Grignard Reagent-Mediated Approaches to Pyridinyl Ketones

Grignard reagents are powerful nucleophiles widely used in the formation of carbon-carbon bonds. wikipedia.orgiitk.ac.in The synthesis of this compound can be accomplished by reacting a pyridin-2-ylmagnesium halide with an octanoyl derivative, such as octanoyl chloride or an octanoate (B1194180) ester. mnstate.edulibretexts.org The Grignard reagent, formed from a 2-halopyridine and magnesium metal, attacks the electrophilic carbonyl carbon of the acylating agent. wikipedia.org It is crucial to carry out these reactions under anhydrous conditions to prevent the Grignard reagent from being quenched by water. wikipedia.org

An alternative Grignard-based approach involves the reaction of 2-lithiopyridine, generated in situ from 2-bromopyridine (B144113) and a strong base like n-butyllithium, with octanoyl chloride.

Nitrile-Based Synthetic Strategies (e.g., reaction of 2-cyanopyridine (B140075) with alkylmagnesium halides)

A valuable method for synthesizing pyridinyl ketones involves the reaction of a cyanopyridine with a Grignard reagent. thieme-connect.de For the synthesis of this compound, this would entail the reaction of 2-cyanopyridine with a heptylmagnesium halide (e.g., heptylmagnesium bromide). researchgate.net The Grignard reagent adds to the nitrile carbon, forming an imine salt intermediate, which is then hydrolyzed to yield the desired ketone. 2-Cyanopyridine itself can be prepared through various methods, including the ammoxidation of 2-methylpyridine (B31789) or the cyanation of 2-halopyridines. thieme-connect.de Recent studies have shown that 2-cyanopyridine derivatives can react with thiols, indicating their electrophilic nature. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine-Ketone Linkages

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for their efficiency and functional group tolerance. nih.govuwindsor.ca Several palladium-catalyzed methods can be adapted for the synthesis of this compound.

One such method is the Negishi coupling, which involves the reaction of a 2-pyridylzinc halide with an acyl halide. orgsyn.org Another powerful technique is the Suzuki coupling, which typically couples an organoboron compound with an organic halide. mdpi.com While direct coupling to form a ketone can be challenging, variants of these reactions, or related carbonylative cross-coupling reactions, can be employed. For example, a 2-halopyridine could be coupled with an organometallic reagent derived from heptane (B126788) in the presence of carbon monoxide and a palladium catalyst. Decarbonylative coupling reactions of arylcarboxylic acid 2-pyridyl esters with terminal alkynes have also been reported. rsc.org

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The efficiency of any synthetic route is highly dependent on the reaction conditions. Optimization of parameters such as temperature, reaction time, solvent, catalyst loading, and the nature of the base is crucial for maximizing the yield and selectivity of the desired product. orgchemres.orgresearchgate.net

For instance, in Grignard reactions, the choice of ether solvent (e.g., diethyl ether or THF) can influence the stability and reactivity of the Grignard reagent. libretexts.org In palladium-catalyzed reactions, the choice of ligand, palladium precursor, base, and solvent system can significantly impact the catalytic activity and the outcome of the reaction. orgsyn.orgmdpi.com The use of factorial design experiments can be a systematic approach to optimize multiple reaction parameters simultaneously. rsc.orgechemcom.com For example, a study on cellulose (B213188) tosylation demonstrated that reaction time and molar ratio were significant factors in achieving a higher degree of substitution. mdpi.com

Below are tables summarizing key reaction parameters and their potential impact on the synthesis of acylpyridines.

| Parameter | Effect on Reaction | Example Application |

| Temperature | Can influence reaction rate and selectivity. Higher temperatures can sometimes lead to side reactions or decomposition. | In the esterification of cellulose with octanoyl chloride, increasing the temperature accelerated the reaction but had a different effect on the yield compared to the degree of substitution. |

| Reaction Time | Affects the completeness of the reaction. Insufficient time can lead to low conversion, while excessive time may result in byproduct formation. | For the synthesis of cellulose esters, both the degree of substitution and yield increased with reaction time up to a certain point. |

| Solvent | The polarity and coordinating ability of the solvent can affect the solubility of reactants and the stability of intermediates. | In Grignard reactions, ether solvents like diethyl ether or THF are essential for stabilizing the Grignard reagent. libretexts.org |

| Catalyst Loading | The amount of catalyst can impact the reaction rate and cost-effectiveness. | In the synthesis of 2,4,6-triaryl pyridines, optimizing the catalyst loading was crucial for achieving a high yield. orgchemres.org |

| Base | Can act as a proton scavenger or participate in the catalytic cycle. The choice of base can be critical for reaction success. | In some palladium-catalyzed cross-coupling reactions, a base is required to facilitate the transmetalation step. researchgate.net |

| Synthetic Route | Reactants | Key Conditions | Potential Advantages | Potential Disadvantages |

| Grignard Reaction | 2-Halopyridine, Mg, Octanoyl chloride | Anhydrous ether solvent | Readily available starting materials, strong nucleophile | Sensitive to moisture and protic functional groups |

| Nitrile-Based Synthesis | 2-Cyanopyridine, Heptylmagnesium halide | Anhydrous ether, followed by hydrolysis | Good for constructing ketones from nitriles | Requires preparation of the Grignard reagent |

| Palladium-Catalyzed Coupling | 2-Halopyridine, Organometallic reagent, (potentially CO) | Palladium catalyst, ligand, base, solvent | High functional group tolerance, often high yields | Catalyst can be expensive, requires careful optimization |

Influence of Solvents, Temperature, and Reaction Duration

The choice of solvent, reaction temperature, and duration are critical parameters that must be optimized to achieve high yields in the synthesis of pyridinyl ketones. While specific optimization data for this compound is not extensively detailed in the reviewed literature, general principles can be drawn from the synthesis of related heterocyclic compounds. scielo.org.mxnih.gov

The solvent's polarity and boiling point can affect reagent solubility and reaction rate. For instance, in multicomponent reactions for synthesizing heterocyclic structures, ethanol (B145695) has been identified as an optimal solvent, providing a good balance of solubility and facilitating the reaction. scielo.org.mx The use of various solvents such as acetonitrile, dichloromethane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) has been explored in similar syntheses, with the choice often depending on the specific reactants and catalysts involved. scielo.org.mx

Temperature is another crucial factor. Increasing the reaction temperature can shorten the reaction time and improve the yield, as demonstrated in the synthesis of certain pyrrolo[2,3-d]pyrimidine derivatives where raising the temperature to 50°C produced the best results in terms of yield and reaction time. scielo.org.mx However, excessively high temperatures can lead to side reactions and decomposition of products. The optimal reaction duration is typically determined by monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) until the starting materials are consumed.

Table 1: Illustrative Example of Reaction Condition Optimization for a Heterocyclic Synthesis scielo.org.mx

| Entry | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | None | EtOH | Reflux | 30 | 81 |

| 2 | TBAB (5 mol%) | MeCN | 50 | 90 | 70 |

| 3 | TBAB (5 mol%) | DCM | 50 | 120 | 45 |

| 4 | TBAB (5 mol%) | THF | 50 | 100 | 60 |

| 5 | TBAB (5 mol%) | EtOH | 50 | 65 | 90 |

| 6 | TBAB (5 mol%) | H₂O | 50 | 150 | 35 |

| This table is based on the synthesis of pyrrolo[3,2-d]pyrimidine derivatives and serves as a general illustration of parameter influence. |

Catalyst Systems for Specific Transformations (e.g., Lewis acid catalysis)

Catalysis is fundamental to the synthesis of 2-acylpyridines, with Lewis acids being particularly important for activating substrates and controlling selectivity. wikipedia.org Lewis acid catalysts, typically based on metals like aluminum, boron, tin, titanium, iridium, and rhodium, function by accepting an electron pair from a Lewis basic heteroatom (like the nitrogen or oxygen in a pyridine derivative), thereby activating the substrate for nucleophilic attack. wikipedia.orgacs.orgnih.gov

For transformations involving 2-acylpyridines, chiral-at-metal Lewis acid catalysts, such as those based on iridium and rhodium, have shown excellent activity and asymmetric induction in a variety of reactions. acs.orgnih.gov These catalysts are effective for reactions like Michael additions and Friedel-Crafts reactions. nih.gov In some cases, a single iridium complex can serve as both a chiral Lewis acid catalyst and a precursor to a photoactive species in visible-light-induced reactions. acs.orgnih.gov Rhodium-based Lewis acids have also been used to catalyze the C-C bond formation in the functionalization of 2-acylpyridines, achieving high yields and excellent stereoselectivities. uq.edu.au Chiral silver catalysts are also noted for acting as mild Lewis acids, enabling diverse reaction pathways to obtain novel chiral heterocyclic products. researchgate.net

Purification Techniques for this compound (e.g., Chromatography, Recrystallization)

Post-reaction, purification is essential to isolate this compound from unreacted starting materials, catalysts, and byproducts. The two most common and effective methods for purifying compounds of this nature are chromatography and recrystallization. evitachem.com

Column Chromatography: This is a widely used technique for separating components of a mixture. For pyridine derivatives, silica (B1680970) gel is a common stationary phase. google.com The crude product is loaded onto a column packed with silica, and a solvent system (eluent), often a mixture like dichloromethane/methanol (B129727) or ethyl acetate/hexanes, is passed through the column. google.comrsc.orgorgsyn.org Components separate based on their differential adsorption to the silica, allowing for the collection of the pure product in fractions. google.com

Recrystallization: This technique relies on the differences in solubility of the compound and impurities in a particular solvent at different temperatures. rochester.edu The crude solid is dissolved in a minimal amount of a hot solvent in which it is highly soluble. Upon cooling, the solution becomes supersaturated, and the desired compound crystallizes out, leaving impurities behind in the solution. evitachem.com The choice of solvent is critical; common solvents for recrystallizing organic compounds include ethanol, n-hexane, acetone, and mixtures like n-hexane/ethyl acetate. rochester.edu For pyridine-containing molecules, which can be challenging to crystallize, various solvent systems may need to be tested. rochester.edu

Table 2: Common Solvents for Recrystallization rochester.edu

| Solvent/Mixture | Comment |

| Ethanol (EtOH) | A general and effective solvent for minor impurities. |

| n-Hexane/Acetone | A good mixture, works well with slow evaporation. |

| n-Hexane/Ethyl Acetate (EA) | Occasionally effective, especially with many impurities. |

| n-Hexane/Tetrahydrofuran (THF) | A nice general mixture for crystallization. |

| Water | Can be effective for sufficiently polar compounds. |

Green Chemistry Principles in 1-(Pyridin-2-yl)octan-one Synthesis

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. This involves strategies like avoiding organic solvents and using environmentally benign catalysts.

Solvent-Free Reaction Conditions

Performing reactions without a solvent offers significant environmental benefits by eliminating solvent waste and simplifying purification. researchgate.netcmu.edu For the synthesis of related heterocyclic compounds like pyridones and picolinates, solvent-free, thermal multicomponent domino reactions have been successfully developed. rsc.orgorganic-chemistry.org These reactions often proceed by simply mixing the powdered reactants, sometimes with a catalytic amount of a base, and applying heat or microwave irradiation. cmu.eduorganic-chemistry.org This approach leads to high yields in short reaction times and represents an efficient, eco-friendly alternative to traditional solvent-based methods. rsc.orgrasayanjournal.co.in

Use of Eco-Friendly Catalysts and Reagents

The development of green catalysts is a cornerstone of sustainable chemistry. For pyridine synthesis, ammonium (B1175870) metavanadate (NH₄VO₃) has been reported as an efficient, cost-effective, mild, and environmentally friendly catalyst for one-pot reactions. nih.gov The use of water as a green solvent in conjunction with recyclable catalysts is another prominent strategy. mdpi.comtandfonline.com Supported metal catalysts, where metal nanoparticles are immobilized on materials like charcoal, graphene, or silica, are also considered green because they can be easily recovered and reused, minimizing metal leaching into the environment. core.ac.uk Furthermore, catalyst-free systems, which rely on thermal activation under solvent-free conditions, represent an ideal green synthetic route by eliminating the need for any catalytic substance. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. uobasrah.edu.iq For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques have been employed to map out its atomic connectivity and spatial proximities.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides a detailed fingerprint of the proton environments within the molecule. The chemical shifts (δ), measured in parts per million (ppm) relative to a standard, are influenced by the electron density around each proton. libretexts.org

The aromatic protons on the pyridine ring appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current. Specifically, the proton adjacent to the nitrogen atom (H-6) is the most deshielded. The protons of the octanoyl chain exhibit characteristic signals in the upfield region. The methylene (B1212753) protons adjacent to the carbonyl group are deshielded relative to the other methylene groups in the chain, while the terminal methyl group protons are the most shielded.

¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine H-6 | ~8.50 | d |

| Pyridine H-4 | ~7.69 | td |

| Pyridine H-3 | ~7.26 | d |

| Pyridine H-5 | ~7.21 | dd |

| α-CH₂ | ~4.16 | s |

| Other CH₂ | 1.21-1.75 | m |

| Terminal CH₃ | ~0.86 | t |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the specific NMR instrument used. Data presented is a representative example. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the ketone is characteristically found in the highly deshielded region of the spectrum. The carbons of the pyridine ring also appear at lower field due to their sp² hybridization and the electronegativity of the nitrogen atom. The aliphatic carbons of the octanoyl chain resonate at higher field.

¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~212.6 |

| Pyridine C-2 | ~155.3 |

| Pyridine C-6 | ~148.7 |

| Pyridine C-4 | ~137.4 |

| Pyridine C-3 | ~124.3 |

| Pyridine C-5 | ~122.1 |

| α-CH₂ | ~46.6 |

| Other CH₂ | 22.6-31.8 |

| Terminal CH₃ | ~14.0 |

Note: The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used. Data presented is a representative example. rsc.orgwhiterose.ac.uk

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Proximity

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms. nih.gov

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling relationships, helping to trace the connectivity of protons within the pyridine ring and along the octanoyl chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of proton signals to their corresponding carbon atoms. columbia.edu

The collective data from these 2D NMR experiments provides a comprehensive and unambiguous structural confirmation of this compound. ptfarm.plresearchgate.net

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Band Identification

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups. uobasrah.edu.iq

A strong absorption band is observed for the carbonyl (C=O) stretching vibration of the ketone. The position of this band is indicative of an aromatic ketone. The spectrum also shows characteristic bands for the C-H stretching vibrations of the aromatic pyridine ring and the aliphatic octanoyl chain. vscht.cz The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of bands in the fingerprint region. researchgate.net

Characteristic FT-IR Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3100-3000 |

| Aliphatic C-H Stretch | ~2950-2850 |

| C=O Stretch (Ketone) | ~1715 |

| Pyridine Ring (C=C, C=N) Stretches | ~1595, ~1460 |

| C-H Bending | ~1450-1350 |

| Fingerprint Region | <1500 |

Note: The exact wavenumbers can vary slightly. Data presented is a representative example. rsc.org

Raman Spectroscopy (FT-Raman) for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR, as some vibrational modes that are weak or inactive in the IR spectrum may be strong in the Raman spectrum. libretexts.org For this compound, the Raman spectrum would also be expected to show characteristic bands for the pyridine ring stretching modes and the aliphatic chain vibrations. uantwerpen.beresearchgate.net The symmetric vibrations, in particular, often give rise to strong Raman signals. The combination of FT-IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. scienceopen.com

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for determining the precise elemental composition of a molecule and for elucidating its structure through controlled fragmentation. For this compound, with the molecular formula C₁₃H₁₉NO, the calculated exact mass is 205.1467. cookechem.combldpharm.combldpharm.com HR-MS can confirm this composition with high accuracy, typically within a few parts per million (ppm).

Upon ionization, typically via electron impact (EI), the molecular ion ([M]⁺˙) undergoes fragmentation, providing valuable structural information. The fragmentation of ketones is well-characterized and often follows predictable pathways, such as α-cleavage and McLafferty rearrangements. libretexts.orguni-saarland.de

Key expected fragmentation pathways for this compound include:

α-Cleavage: This involves the cleavage of the C-C bond adjacent to the carbonyl group. Two primary α-cleavage events are possible:

Loss of the heptyl radical (•C₇H₁₅), resulting in the formation of the stable pyridin-2-ylcarbonylium ion.

Loss of the pyridin-2-yl radical, leading to the formation of the heptanoyl cation. The former is often more prominent due to the stability of the resulting acylium ion.

McLafferty Rearrangement: This is a characteristic fragmentation for ketones possessing a γ-hydrogen on the alkyl chain. The molecular ion undergoes an intramolecular hydrogen transfer from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-carbon-α-carbon bond. This results in the elimination of a neutral alkene (in this case, hept-1-ene) and the formation of a charged enol.

Interactive Data Table: Predicted HR-MS Fragments of this compound

| Fragment Ion Structure | Fragmentation Pathway | Predicted m/z |

| [C₁₃H₁₉NO]⁺˙ (Molecular Ion) | Ionization | 205.1467 |

| [C₆H₄NCO]⁺ | α-Cleavage (loss of •C₇H₁₅) | 106.0317 |

| [C₇H₁₅CO]⁺ | α-Cleavage (loss of •C₅H₄N) | 115.1123 |

| [C₈H₉NO]⁺˙ | McLafferty Rearrangement (loss of C₅H₁₀) | 135.0684 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. du.edu.eg The spectrum is dictated by the presence of chromophores—groups of atoms that absorb light—and the extent of conjugation within the molecule. ubbcluj.ro In this compound, the key chromophores are the pyridine ring and the carbonyl group (C=O).

The conjugation of the carbonyl group with the aromatic pyridine ring creates an extended π-system, which influences the energies of the electronic transitions. The primary transitions observed for such systems are:

π→π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They typically occur at shorter wavelengths (higher energy) and have high molar absorptivity. For pyridyl ketones, these transitions are associated with the aromatic system. researchgate.net

n→π Transitions:* This transition involves the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. ubbcluj.ronih.gov These transitions are lower in energy (occur at longer wavelengths) and are characteristically of low intensity. researchgate.net

The conjugation between the pyridine ring and the carbonyl group is expected to cause a bathochromic (red) shift in the absorption maxima (λ_max) for both n→π* and π→π* transitions compared to their non-conjugated counterparts. nih.gov

Interactive Data Table: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Region | Characteristics |

| π → π | Promotion of electron from π to π orbital of the conjugated pyridine-carbonyl system | ~230-280 nm | High intensity |

| n → π | Promotion of non-bonding electron from carbonyl oxygen to π orbital | ~300-350 nm | Low intensity, sensitive to solvent polarity |

Single-Crystal X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Packing

Single-Crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, and provides a detailed picture of how molecules are arranged in the crystal lattice (crystal packing). While specific crystallographic data for this compound is not publicly available, analysis of closely related pyridyl ketone structures provides significant insight into its expected solid-state conformation. iucr.org

Based on crystallographic data from analogous compounds like 1-(6-Aminopyridin-2-yl)propan-1-one and various pyridyl ketone derivatives, the expected geometric parameters for this compound can be predicted. vulcanchem.comscispace.com The molecule is not expected to be perfectly planar. A key feature is the torsion angle between the plane of the pyridine ring and the plane of the carbonyl group, which is influenced by steric hindrance and crystal packing forces. In related structures, this dihedral angle can vary. vulcanchem.comiucr.org The long heptyl chain will adopt a low-energy, likely all-trans, conformation to minimize steric strain.

Interactive Data Table: Representative Bond Parameters Expected for this compound

| Parameter | Bond/Angle | Expected Value | Source of Analogy |

| Bond Length | Pyridine C-N | ~1.34 Å | vulcanchem.com |

| Bond Length | Carbonyl C=O | ~1.22 Å | iucr.org |

| Bond Length | Pyridine C-C(O) | ~1.50 Å | iucr.org |

| Bond Length | Carbonyl C-C(alkyl) | ~1.52 Å | iucr.org |

| Bond Angle | Pyridine-C-C(O) | ~118° | iucr.org |

| Bond Angle | O=C-C(alkyl) | ~121° | iucr.org |

| Torsion Angle | N-C-C=O | Variable, non-planar | vulcanchem.comiucr.org |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules in the crystal lattice is governed by a network of non-covalent intermolecular interactions. ucl.ac.uk For this compound, several types of interactions are expected to play a crucial role in stabilizing the crystal structure.

Hydrogen Bonding: Although lacking classical hydrogen bond donors (like O-H or N-H), the molecule can participate in weak C–H···O and C–H···N hydrogen bonds. nih.gov The carbonyl oxygen and the pyridine nitrogen atom are effective hydrogen bond acceptors, while activated C-H groups on the pyridine ring and the α-carbon of the alkyl chain can act as donors. iucr.org These interactions often link molecules into chains or more complex three-dimensional networks. nih.gov

van der Waals Forces: The long, flexible heptyl chains will interact with those of neighboring molecules primarily through weaker van der Waals forces, contributing significantly to the crystal packing, particularly in filling space efficiently. libguides.com

The interplay of these directional hydrogen bonds, π-π stacking, and non-directional van der Waals forces dictates the final, most thermodynamically stable crystal form, a phenomenon known as polymorphism. libguides.com

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure of molecules. scielo.org.za DFT methods, such as the widely used B3LYP functional combined with a suitable basis set like 6-311G(d,p), are employed to calculate the ground-state properties of this compound. researchgate.netacs.orgeurjchem.com

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For a molecule like this compound, which features a rigid pyridine ring attached to a flexible octyl chain, this process is particularly important. mdpi.com

The geometry optimization process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. acs.org This reveals critical structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations would confirm the planarity of the pyridine ring and determine the preferred orientation of the octan-1-one substituent relative to the ring.

Table 1: Representative Optimized Geometrical Parameters from DFT Calculations for a Pyridine-Ketone Moiety Note: This table presents typical bond lengths and angles for the core pyridine-ketone structure, as would be determined by DFT calculations. Actual values for this compound would require specific computation.

| Parameter | Description | Typical Calculated Value (B3LYP/6-311G) |

|---|---|---|

| C=O Bond Length | Carbonyl group bond | ~1.23 Å |

| C-C (Ketone-Ring) Bond Length | Bond connecting carbonyl carbon to pyridine | ~1.50 Å |

| C-N (Pyridine) Bond Length | Average C-N bond in the pyridine ring | ~1.34 Å |

| C=C (Pyridine) Bond Length | Average C=C bond in the pyridine ring | ~1.39 Å |

| O=C-C (Pyridine) Bond Angle | Angle involving the carbonyl group and ring | ~119° |

| C-N-C (Pyridine) Bond Angle | Angle within the pyridine ring at the nitrogen | ~117° |

Once the molecular geometry is optimized, DFT can be used to predict various spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data.

Vibrational Frequencies : Theoretical calculations of vibrational frequencies help in the assignment of experimental Infrared (IR) and Raman spectra. researchgate.net The calculation confirms that the optimized structure is a true energy minimum if no imaginary frequencies are found. sioc-journal.cn For this compound, key vibrational modes would include the C=O stretching of the ketone group (typically a strong band around 1700 cm⁻¹), C=N and C=C stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-H stretching vibrations from both the aromatic ring and the alkyl chain. scielo.org.za

NMR Chemical Shifts : The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable technique for predicting ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. d-nb.inforuc.dk Calculations for this compound would predict distinct signals for the protons and carbons of the pyridine ring, which are influenced by the electronegative nitrogen atom, as well as the signals corresponding to the different methylene and methyl groups in the octyl chain. d-nb.info Comparing calculated and experimental shifts can confirm the molecular structure. d-nb.info

UV-Vis Absorbance : Time-Dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectrum (UV-Vis). researchgate.netnih.gov This method calculates the energies of electronic transitions from occupied to unoccupied molecular orbitals. For this compound, the analysis would likely reveal π→π* transitions associated with the pyridine ring and n→π* transitions involving the lone pair electrons of the carbonyl oxygen and pyridine nitrogen. scielo.org.za The calculated absorption maxima (λmax) can be compared with experimental spectra to understand the electronic properties of the molecule. researchgate.net

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO) for Chemical Reactivity and Charge Transfer

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding chemical reactivity and electronic properties. mdpi.comscience.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. mdpi.comresearchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO is likely centered on the electron-withdrawing carbonyl group. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. mdpi.com

Table 2: Global Reactivity Descriptors from FMO Analysis

| Descriptor | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates polarizability. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) where μ = -χ | Measures the energy lowering of a system when it accepts electrons. |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex molecular wave function into a localized Lewis-like structure of bonds and lone pairs. uni-muenchen.de This method provides a quantitative picture of intramolecular charge delocalization and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals. researchgate.netnih.gov

The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy E(2). researchgate.net A large E(2) value indicates a strong electronic interaction. For this compound, NBO analysis would highlight key interactions, such as:

Delocalization of the nitrogen lone pair (LP(N)) into the antibonding π* orbitals of the pyridine ring.

Interaction of the oxygen lone pairs (LP(O)) with the antibonding π(C-C) and π(C-N) orbitals.

Hyperconjugative effects between the σ bonds of the alkyl chain and the π-system.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. researchgate.net It maps the electrostatic potential onto the molecule's electron density surface, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). uni-muenchen.demdpi.com

The MEP surface is color-coded to indicate potential:

Red : Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. In this compound, these would be located around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group. researchgate.net

Blue : Regions of most positive electrostatic potential, indicating electron-poor areas prone to nucleophilic attack. These are typically found around the hydrogen atoms attached to the aromatic ring.

Green : Regions of neutral or near-zero potential.

The MEP map provides a clear and intuitive guide to the molecule's charge distribution and its likely sites of interaction with other chemical species. researchgate.net

Investigation of Non-Linear Optical (NLO) Properties

Non-Linear Optical (NLO) materials are of great interest for applications in optoelectronics and photonics. rsc.org Molecules that possess a significant change in dipole moment upon excitation, often found in systems with strong donor-acceptor character and extended π-conjugation, can exhibit NLO properties. mdpi.com

Computational methods can predict the NLO response of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). researchgate.netresearchgate.net A large β value is indicative of a strong NLO response. For this compound, the pyridine-ketone moiety acts as an acceptor group, but the octyl chain is a simple alkyl donor with no π-conjugation. While some NLO character may arise from the charge asymmetry across the pyridinyl-carbonyl bond, it is not expected to be as significant as in molecules with more extensive conjugated systems. researchgate.net DFT calculations of the β value would provide a quantitative measure of its potential for NLO applications. researchgate.net

Reactivity Descriptors and Fukui Function Analysis for Electrophilic/Nucleophilic Attack Prediction

Reactivity descriptors derived from Density Functional Theory (DFT) are essential tools for predicting the chemical behavior of a molecule. Descriptors such as chemical potential, hardness, softness, and the electrophilicity index offer a quantitative measure of a molecule's reactivity. The Fukui function, a key local reactivity descriptor, is particularly valuable for identifying the specific atomic sites within a molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. nih.govresearchgate.net

The Fukui function, f(r), quantifies the change in electron density at a specific point r when the total number of electrons in the molecule changes. faccts.de Condensed Fukui functions are calculated for each atomic site and are defined as follows nih.govresearchgate.netrsc.org:

For nucleophilic attack (addition of an electron): f+ = q(N+1) - q(N)

For electrophilic attack (removal of an electron): f- = q(N) - q(N-1)

For radical attack: f0 = [q(N+1) - q(N-1)] / 2

Here, q(N), q(N+1), and q(N-1) represent the atomic charges of an atom in the neutral, anionic, and cationic states of the molecule, respectively. nih.gov The site with the highest Fukui function value for a particular type of attack is predicted to be the most reactive. researchgate.net

While specific Fukui function analysis for this compound is not detailed in the available literature, studies on similar pyridine-containing molecules provide a framework for prediction. For instance, in related heterocyclic ketones, the carbonyl carbon atom is often a primary site for nucleophilic attack, while the nitrogen atom of the pyridine ring can influence the electronic distribution and potential sites for electrophilic attack. semanticscholar.org DFT calculations on other pyridine derivatives have shown that local softness and Fukui functions are powerful in identifying reactive sites. nih.govresearchgate.net

Table 1: General Principles of Fukui Function Analysis

| Type of Attack | Fukui Function | Interpretation |

|---|---|---|

| Nucleophilic | f+ | Identifies the most likely atom to accept an electron. A higher value indicates a more favorable site for a nucleophile. faccts.de |

| Electrophilic | f-- | Identifies the most likely atom to donate an electron. A higher value indicates a more favorable site for an electrophile. faccts.de |

| Radical | f0 | Predicts the most reactive site for a radical species. faccts.de |

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions in Crystalline State

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.comscirp.org This technique maps the electron distribution of a molecule in its crystalline environment, providing a graphical representation of close contacts between neighboring molecules. The Hirshfeld surface is generated based on the distances from the surface to the nearest nucleus inside the surface (dᵢ) and outside the surface (dₑ). mdpi.com

The normalized contact distance (dnorm) is a key parameter that highlights significant intermolecular interactions. It is defined in terms of dᵢ, dₑ, and the van der Waals radii of the atoms. Negative dnorm values, typically represented by red spots on the surface map, indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, such as hydrogen bonds. mdpi.com

For this compound, a specific Hirshfeld surface analysis has not been reported. However, analyses of other pyridine-containing crystalline compounds reveal common interaction patterns. The most significant contributions to crystal packing in such molecules often come from H···H, C···H/H···C, and N···H/H···N contacts. iucr.orgnih.gov For example, in the crystal structure of a different pyridinyl derivative, H···H interactions accounted for 58.0% of the total Hirshfeld surface area, with C···H (17.9%) and N···H (6.9%) also being significant. iucr.org The presence of the carbonyl group and the long alkyl chain in this compound would likely lead to significant contributions from O···H and H···H contacts, respectively.

Table 2: Common Intermolecular Contacts and Their Typical Contributions in Pyridine Derivatives

| Contact Type | Typical Contribution (%) | Description |

|---|---|---|

| H···H | 40 - 60% | Represents van der Waals forces and dispersion interactions, often the largest contributor. iucr.orgnih.gov |

| C···H / H···C | 10 - 20% | Indicates interactions between carbon and hydrogen atoms on adjacent molecules. iucr.org |

| O···H / H···O | 10 - 30% | Characteristic of hydrogen bonding involving oxygen atoms, expected to be significant due to the carbonyl group. grafiati.com |

| N···H / H···N | 5 - 20% | Represents hydrogen bonding or close contacts involving the pyridine nitrogen. iucr.orgnih.gov |

| C···C | 2 - 5% | Suggests the presence of π-π stacking interactions between aromatic rings. iucr.org |

Thermochemical Properties and Stability Investigations

The investigation of thermochemical properties provides crucial information about the stability, decomposition behavior, and energy content of a compound. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to experimentally determine these properties. TGA measures the change in mass of a sample as a function of temperature, identifying decomposition points and thermal stability limits. DSC measures the heat flow into or out of a sample as it is heated, revealing phase transitions like melting and boiling points, as well as exothermic or endothermic decomposition processes.

Computational methods can also predict thermochemical properties such as the standard enthalpy of formation, heat capacity, and entropy. acs.org These calculations are often performed using DFT and provide theoretical values that complement experimental findings.

Table 3: Key Thermochemical Parameters and Their Significance

| Parameter | Method of Determination | Significance |

|---|---|---|

| Decomposition Temperature | Thermogravimetric Analysis (TGA) | Indicates the temperature at which the compound begins to chemically break down. A higher value suggests greater thermal stability. |

| Melting Point | Differential Scanning Calorimetry (DSC) | The temperature at which the solid phase transitions to a liquid. It is a fundamental physical property related to purity and intermolecular forces. |

| Enthalpy of Formation (ΔHf°) | Computational Chemistry, Calorimetry | Represents the change in enthalpy during the formation of one mole of the substance from its constituent elements. It is a measure of the compound's intrinsic stability. |

| Heat Capacity (Cp) | DSC, Computational Chemistry | The amount of heat required to raise the temperature of the substance by one degree. |

Reactivity and Reaction Mechanisms of 1 Pyridin 2 Yl Octan 1 One

Nucleophilic Additions to the Carbonyl Group

The carbonyl group in 1-(Pyridin-2-yl)octan-1-one is a primary site for nucleophilic attack. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond. This reactivity is analogous to that of other ketones. evitachem.com

Common nucleophilic addition reactions include:

Grignard Reactions: Treatment with Grignard reagents (R-MgX) leads to the formation of tertiary alcohols. For instance, reacting this compound with a Grignard reagent would yield a tertiary alcohol after an aqueous workup. The reaction of Grignard reagents with S-(2-pyridyl) thioates, which are derivatives of picolinic acid, is a well-established method for ketone synthesis, highlighting the reactivity of the carbonyl group in such systems. acs.orgoup.comacs.org Copper(I)-catalyzed coupling of 2-pyridylthioesters with Grignard reagents also provides an efficient route to ketones. nih.gov

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds add to the carbonyl group to form tertiary alcohols.

Reduction with Hydrides: Complex metal hydrides like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce the ketone to a secondary alcohol, 1-(Pyridin-2-yl)octan-1-ol.

The pyridine (B92270) ring's nitrogen atom can influence the reactivity of the adjacent carbonyl group. The nitrogen lone pair can form a chelate with the metal cation of the nucleophilic reagent (e.g., Mg²⁺ in Grignard reagents), which can enhance the electrophilicity of the carbonyl carbon and influence the stereochemical outcome of the reaction.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the nitrogen heteroatom and the 2-acyl group. uoanbar.edu.iqstackexchange.comwikipedia.org

Electrophilic Aromatic Substitution (EAS): The nitrogen atom reduces the electron density of the ring through an inductive effect. uoanbar.edu.iq Furthermore, under the acidic conditions often required for EAS (e.g., nitration or sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This positive charge further deactivates the ring, making reactions like Friedel-Crafts alkylation or acylation very difficult or impossible. wikipedia.orgquora.comlibretexts.org If substitution does occur, it is directed to the 3- and 5-positions, which are meta to the deactivating acyl group and less deactivated than the 4- and 6-positions. stackexchange.comquora.com

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the pyridine ring, enhanced by the 2-acyl group, makes it susceptible to nucleophilic attack. uoanbar.edu.iqwikipedia.org Nucleophiles preferentially attack the 2- and 4-positions (ortho and para to the nitrogen), as the negative charge in the resulting Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom. uoanbar.edu.iqstackexchange.comechemi.comwikipedia.org In this compound, the presence of the acyl group at the 2-position means that nucleophilic attack would be more likely at the 4- and 6-positions. Such reactions often require a good leaving group (like a halide) on the ring. youtube.com

Condensation Reactions Involving the Ketone Moiety

The α-protons on the methylene (B1212753) group adjacent to the carbonyl in this compound are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in various condensation reactions.

Aldol (B89426) Condensation: The enolate of this compound can react with an aldehyde or another ketone in a crossed aldol condensation. wikipedia.orgmagritek.com For example, reaction with an aromatic aldehyde like 4-nitrobenzaldehyde (B150856) in the presence of a base would yield an α,β-unsaturated ketone. wisc.edu The reaction proceeds through a β-hydroxy ketone intermediate which then dehydrates. wikipedia.org Studies on the related compound 2-acetylpyridine (B122185) show successful crossed-aldol condensations with various aromatic aldehydes. researchgate.net

Claisen-Schmidt Condensation: This is a specific type of crossed aldol condensation between a ketone and an aromatic aldehyde that lacks α-protons. Reacting this compound with benzaldehyde (B42025) under basic conditions would be an example of a Claisen-Schmidt condensation.

Henry Reaction (Nitroaldol Reaction): The Henry reaction involves the condensation of a carbonyl compound with a nitroalkane. For 2-acylpyridines, particularly their N-oxides, this reaction can be used to synthesize β-nitro alcohols, which are valuable synthetic intermediates. nih.govnih.govacs.org The reaction is often catalyzed by metal complexes to achieve high yield and enantioselectivity. nih.govnih.govacs.org

Oxidation Pathways of the Alkane Chain and Pyridine Ring

Both the alkane chain and the pyridine ring can undergo oxidation, although typically under different conditions.

Oxidation of the Alkane Chain: The long alkyl chain is generally resistant to oxidation. However, specific reagents can target the carbon adjacent to the pyridine ring or the carbonyl group. Strong oxidizing agents under harsh conditions could potentially cleave the chain. A more synthetically useful oxidation is the Baeyer-Villiger oxidation. wikipedia.orgresearchgate.net This reaction involves treating the ketone with a peroxyacid (like m-CPBA) or hydrogen peroxide to convert the ketone into an ester. wikipedia.orgresearchgate.netnih.gov The migratory aptitude of the groups attached to the carbonyl determines the product. In this case, either the pyridin-2-yl group or the heptyl group could migrate. Catalytic versions of this reaction have been developed to improve selectivity. acs.orgnih.gov

Oxidation of the Pyridine Ring: The pyridine nitrogen can be oxidized to an N-oxide using reagents like hydrogen peroxide or peroxyacids. The resulting this compound N-oxide exhibits different reactivity, particularly in condensation reactions like the Henry reaction, where the N-oxide group can act as a coordinating site for catalysts. nih.govnih.gov Direct oxidation of the pyridine ring itself to form pyridinols is challenging but can be achieved enzymatically. nih.gov The oxidation of alkylpyridines to the corresponding pyridylic ketones is a known transformation, often proceeding via dearomatized intermediates. yorku.ca

Reduction Reactions of the Ketone Functionality

The ketone group is readily reduced to a secondary alcohol.

Catalytic Hydrogenation: Using catalysts such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) under a hydrogen atmosphere, the carbonyl group can be reduced to a hydroxyl group. Under more vigorous conditions, the pyridine ring can also be reduced to a piperidine (B6355638) ring.

Metal Hydride Reduction: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for the selective reduction of the ketone to the corresponding secondary alcohol, 1-(Pyridin-2-yl)octan-1-ol.

Other Reductions: Other methods like the Meerwein-Ponndorf-Verley (MPV) reduction, which uses an aluminum alkoxide catalyst and an excess of a simple alcohol like isopropanol, can also be employed for this transformation.

The table below summarizes common reduction methods for the ketone functionality.

| Reagent/Method | Product | Selectivity |

| NaBH₄, MeOH | 1-(Pyridin-2-yl)octan-1-ol | High for ketone over pyridine ring |

| LiAlH₄, Et₂O | 1-(Pyridin-2-yl)octan-1-ol | High for ketone over pyridine ring |

| H₂/Pd-C (mild conditions) | 1-(Pyridin-2-yl)octan-1-ol | Ketone reduction |

| H₂/PtO₂ or Rh (vigorous) | 1-(Piperidin-2-yl)octan-1-ol | Both ketone and ring reduction |

Exploration of Enolization and Tautomerism

This compound can exist in equilibrium with its enol tautomer. This process, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon to the carbonyl oxygen, forming a carbon-carbon double bond. wikipedia.orgmasterorganicchemistry.com

Keto Form: this compound Enol Form: (E/Z)-1-(Pyridin-2-yl)oct-1-en-1-ol

The equilibrium generally favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond. wikipedia.org However, the enol form is a crucial reactive intermediate. The enolization can be catalyzed by either acid or base. libretexts.org

Base-catalyzed enolization: A base removes an α-proton to form an enolate anion, which is then protonated on the oxygen to yield the enol. libretexts.org

Acid-catalyzed enolization: An acid protonates the carbonyl oxygen, making the α-proton more acidic and easier to remove by a weak base (like the solvent).

For 2-acylpyridines, there is also the possibility of imine-enamine tautomerism, where a proton migrates from the α-carbon to the pyridine nitrogen. rsc.org Studies on the related 2-phenacylpyridine show that it has an unusually large enol content, even in non-polar solvents, which can be attributed to the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the pyridine nitrogen. rsc.org This stabilization would also apply to the enol form of this compound.

Mechanistic Insights into Complex Organic Transformations Utilizing this compound as a Substrate

This compound can serve as a building block for more complex molecules, particularly heterocyclic systems. The reactivity of the ketone, the pyridine ring, and the α-protons can be harnessed in multi-step or one-pot syntheses.

One area of interest is the synthesis of fused heterocyclic systems. For example, intramolecular cyclization reactions can be designed. If a suitable electrophilic group were introduced at the end of the octanoyl chain, it could potentially react with the pyridine nitrogen or an activated position on the ring to form a bicyclic system.

Furthermore, 2-acylpyridines are precursors in the synthesis of various ligands for coordination chemistry and catalysis. researchgate.net They can be converted into oximes, hydrazones, or other derivatives that can act as multidentate ligands for transition metals. For example, the keto group can be converted to an oxime, which can then be reduced to an amine. google.com

The reaction of 5-acyl-1,2,4-triazines with certain reagents can lead to the formation of 2-acylpyridines through an inverse electron demand Diels-Alder reaction, showcasing a complex transformation where a pyridyl ketone is the product. researchgate.net This highlights the stability and importance of the 2-acylpyridine scaffold in synthetic chemistry.

Role as an Intermediate in Multi-Step Organic Syntheses

The utility of a chemical compound in organic synthesis is often defined by its ability to serve as a versatile intermediate, a molecular stepping stone that can be readily converted into more complex structures. This compound, a ketone featuring a pyridine ring, embodies this role through the reactivity of its carbonyl group and the potential for modification of the heterocyclic ring system. Its function as a synthetic intermediate is primarily demonstrated in sequential reactions where it is first formed and then subsequently transformed into a new target molecule.

A representative multi-step synthesis illustrating the role of this compound as an intermediate involves its formation via a nucleophilic addition to a pyridine derivative, followed by its reduction to the corresponding secondary alcohol. This two-step process highlights the conversion of a planar carbonyl group into a chiral alcohol, a functional group of significant interest in the synthesis of biologically active molecules. thieme-connect.comrsc.org

The first stage of this sequence involves the synthesis of the ketone itself. A common and effective method for the preparation of 2-acylpyridines is the reaction of 2-cyanopyridine (B140075) with an organometallic reagent, such as a Grignard or organolithium reagent. In this case, heptylmagnesium bromide, prepared from 1-bromoheptane, acts as the nucleophile that attacks the electrophilic carbon of the nitrile group in 2-cyanopyridine. The resulting imine intermediate is then hydrolyzed under aqueous acidic conditions to yield this compound.

Table 1: Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-Cyanopyridine, Heptylmagnesium bromide | 1. Diethyl ether (solvent) 2. H₃O⁺ (aqueous workup) | This compound |

Once synthesized, this compound serves as the intermediate for the subsequent transformation. The carbonyl group of the ketone is susceptible to nucleophilic attack by hydride reagents, leading to its reduction. masterorganicchemistry.comlibretexts.org A widely used and selective reagent for this purpose is sodium borohydride (NaBH₄). masterorganicchemistry.compressbooks.pub It is preferred for its operational simplicity and safety. libretexts.org The reduction of the ketone functionality in this compound with sodium borohydride in an alcoholic solvent, such as methanol (B129727) or ethanol (B145695), proceeds efficiently to furnish the secondary alcohol, 1-(Pyridin-2-yl)octan-1-ol. youtube.com This transformation is a key step as it introduces a hydroxyl group and a stereocenter, significantly increasing the molecular complexity and providing a handle for further synthetic elaborations. The development of catalytic methods for the asymmetric reduction of 2-pyridine ketones is of considerable interest for producing enantiomerically pure chiral alcohols, which are important intermediates for chiral ligands and pharmaceuticals. thieme-connect.comrsc.org

Table 2: Reduction of this compound (Intermediate)

| Step | Starting Material (Intermediate) | Reagents/Conditions | Final Product |

| 2 | This compound | 1. Sodium borohydride (NaBH₄) 2. Methanol (solvent) | 1-(Pyridin-2-yl)octan-1-ol |

This two-step sequence, where this compound is formed and then consumed to create a new, more complex molecule, perfectly illustrates its role as a synthetic intermediate. The principles of such multi-step syntheses are fundamental to the construction of complex molecular architectures from simpler, readily available starting materials. mdpi.com

Advanced Research Applications in Chemical Sciences

Catalysis

The structural motif of a pyridine (B92270) ring adjacent to a ketone, as found in 1-(Pyridin-2-yl)octan-1-one, is of significant interest in the development of novel catalytic systems. This interest spans from designing sophisticated ligands for transition metals to its potential involvement in metal-free organocatalysis.

The pyridine-ketone framework is a cornerstone in the design of bidentate ligands that can coordinate with transition metals to form active catalysts. The nitrogen atom of the pyridine and the oxygen atom of the ketone can chelate to a metal center, creating a stable complex that influences the metal's electronic and steric properties. This modulation is critical for controlling catalytic activity and selectivity.

Derivatives of the pyridine-ketone structure, such as (pyridyl)imine ligands, are readily synthesized and have been successfully used to create catalysts for important organic transformations. bohrium.com These N,N-bidentate ligands, when complexed with metals like iron (Fe), palladium (Pd), and ruthenium (Ru), have shown significant efficacy. bohrium.comrsc.orgrsc.org For instance, Fe(II) complexes with (pyridyl)imine ligands are active catalysts for the transfer hydrogenation of ketones, a process that converts ketones to alcohols. bohrium.com The catalytic performance in these systems is often dictated by the steric and electronic nature of the substituents on the ligand backbone. bohrium.com

In palladium catalysis, nitrogen-based ligands are being explored as more sustainable alternatives to traditional phosphine (B1218219) ligands. rsc.org Pyridine-functionalized ligands have demonstrated good selectivity and activity in reactions like the α-arylation of ketones. rsc.org Similarly, ruthenium-catalyzed, ketone-directed C-H functionalization reactions can be significantly enhanced by the addition of bidentate NC-type ligands, underscoring the value of the pyridine motif in directing and promoting catalysis. researchgate.net

Table 1: Examples of Transition Metal Catalysts with Pyridine-Ketone Type Ligands

| Metal Center | Ligand Type | Catalytic Application | Reference |

| Iron (Fe) | (Pyridyl)imine | Transfer Hydrogenation of Ketones | bohrium.com |

| Palladium (Pd) | Pyridinium (B92312) Amidate (PYA) | α-Arylation of Ketones | rsc.org |

| Ruthenium (Ru) | Bipyridine-based & NCN | Transfer Hydrogenation of Ketones | rsc.org |

| Ruthenium (Ru) | 2-(o-Tolyl) pyridine | Ketone-Directed ortho-Arylation | researchgate.net |

While transition metal catalysis is a major area of application, the structural elements of this compound are also relevant in organocatalysis and asymmetric synthesis, where the goal is to create specific stereoisomers of a chiral molecule.

In this context, pyridine ketones often serve as substrates in reactions catalyzed by small organic molecules (organocatalysts) or chiral metal complexes. For example, in a Michael addition reaction, 1-(pyridin-2-yl)ethan-1-one, a structural analog of this compound, was successfully reacted with a nitroalkene in the presence of a chiral organocatalyst derived from cyclohexanediamine (B8721093) to produce a chiral product. ua.es

Furthermore, 2-alkenoylpyridines, which can be conceptually derived from pyridine ketones, are valuable substrates in asymmetric hydrophosphination reactions. rsc.orgnih.gov When catalyzed by a chiral Nickel(II) pincer complex, these reactions can yield chiral phosphine oxides with high enantioselectivity. rsc.orgnih.gov Similarly, asymmetric Henry reactions, which form a new carbon-carbon bond, can be catalyzed by copper complexes paired with chiral ligands to produce chiral nitro-alcohols with high diastereoselectivity and enantiomeric excess. acs.orgacs.org These examples highlight how the pyridine-ketone scaffold can be a key component in substrates for sophisticated asymmetric transformations that build chiral complexity. mdpi.com

Beyond serving as a ligand precursor, the pyridine moiety itself can play a role as a catalyst or co-catalyst. Pyridine and its derivatives are known to function as nucleophilic catalysts or bases in a variety of organic reactions. In more advanced systems, the pyridine unit can be incorporated into a larger structure to create a bifunctional catalyst.

For instance, a porous organic polymer containing both pyridine units and zinc bromide (Py-Zn@MA) has been developed as a highly efficient, co-catalyst-free system for the cycloaddition of CO2 to epoxides. researchgate.net In this material, the pyridine unit and the zinc metal center are believed to work cooperatively to activate the substrates. researchgate.net Another example involves a copper complex bearing a TEMPO moiety, where a pyrazolyl-pyridine unit serves as a key part of the ligand framework. This complex catalyzes the aerobic oxidation of alcohols, including the non-activated alcohol octan-1-ol. While this compound itself is not the direct catalyst in these examples, they demonstrate the principle of incorporating the pyridine functionality into advanced catalytic systems. bldpharm.com

Organic Synthesis Methodologies

The combination of a reactive ketone and a functional pyridine ring makes this compound a valuable starting material for the synthesis of more elaborate molecules. It can serve as a foundational building block or as a precursor to various heterocyclic systems.

The chemical reactivity of this compound allows it to be a versatile building block for constructing more complex molecular architectures. evitachem.com The ketone's carbonyl group can undergo a range of standard transformations, such as reduction to a secondary alcohol or nucleophilic addition, while the pyridine ring can be modified or used to direct reactions.

For example, the reduction of the ketone is a common strategy. The catalytic hydrogenation of 1-(Pyridin-2-yl)ethanone, a related compound, using rhodium nanoparticles achieves 100% conversion to the corresponding alcohol, 1-(Pyridin-2-yl)ethanol. This transformation from a ketone to a chiral alcohol is a fundamental step in many synthetic pathways. The resulting alcohol can then be used in further synthetic steps.

The carbon atom alpha to the carbonyl group is also a site for functionalization. As seen in asymmetric synthesis, conjugate additions to related α,β-unsaturated pyridine ketones allow for the construction of new carbon-carbon bonds and the introduction of new functional groups, leading to more complex structures like (R)-3-(Diphenylphosphinyl)-3-phenyl-1-(pyridin-2-yl)propan-1-one. ua.esrsc.org These transformations showcase how the simple framework of a pyridine ketone can be elaborated into molecules with significantly increased complexity.

Table 2: Synthetic Transformations Using Pyridine-Ketone Scaffolds

| Starting Material Type | Reagents/Catalyst | Product Type | Application | Reference |

| 1-(Pyridin-2-yl)ethanone | Rh nanoparticles, H₂ | 1-(Pyridin-2-yl)ethanol | Chiral Building Block | |

| 2-Alkenoylpyridine | Diphenylphosphine, Chiral Ni(II) Complex | Chiral Phosphine Oxide | Asymmetric Synthesis | rsc.orgnih.gov |

| Pyridine Ketone | Nitroalkene, Chiral Organocatalyst | Chiral Michael Adduct | C-C Bond Formation | ua.es |

| 1-(4-hydroxy-5,6-dimethoxypyridin-3-yl)hexan-1-one | Dess-Martin periodinane (DMP) | Oxidized derivative | Synthesis of Atpenin A5 Analogues | nih.gov |

The pyridine-ketone structure is an excellent starting point for the synthesis of new and diverse heterocyclic compounds. mdpi.com The combination of the ketone functionality and the embedded pyridine ring allows for a variety of cyclization strategies to build new ring systems. researchgate.netrsc.org

One common approach involves using the ketone in a condensation reaction. For example, pyridine ketones can act as precursors to chalcones, which are then used in intramolecular cyclization reactions to form aza-flavanones. nih.gov Another strategy involves the multi-component reaction of a ketone, such as 3,4-dimethoxyacetophenone, with other reagents in the presence of a catalyst like DABCO to synthesize 3-cyano-2(1H)-pyridinones. eurjchem.com

Chiral Intermediate for Stereoselective Synthesis

While direct research detailing the use of this compound as a chiral intermediate is limited, the broader class of 2-acylpyridine compounds serves as a crucial substrate in stereoselective synthesis. The inherent properties of the 2-acylpyridine moiety make it a valuable building block for creating complex chiral molecules.

A notable application involves the asymmetric hydrophosphination of 2-alkenoylpyridines. Research has demonstrated that using chiral pincer nickel(II) complexes as catalysts allows for the reaction of various 2-alkenoylpyridines with diphenylphosphine. This process yields structurally diverse chiral pyridine-containing phosphine derivatives with high efficiency (up to 99% yield) and excellent enantioselectivity (up to 98% ee). The resulting products are chiral ketones structurally related to this compound, highlighting the utility of the 1-(pyridin-2-yl)ketone framework in generating stereocenters.

Furthermore, pyridine derivatives are frequently employed as starting materials in the diastereoselective synthesis of biologically significant molecules like hydroxylated indolizidine alkaloids. mdpi.com For instance, syntheses have utilized intermediates such as 1-(2-Pyridyl)-2-propen-1-ol and ethyl 3-(pyridine-2-yl)acrylate N-oxide, which are derived from other pyridine-based precursors. mdpi.com These examples underscore the importance of the pyridine ring in guiding stereoselective transformations to produce enantiomerically pure or enriched products. The functional group tolerance and reactivity of the pyridine core make compounds like this compound promising candidates for development as chiral auxiliaries or intermediates in novel synthetic pathways. whiterose.ac.ukorgsyn.org

Material Science

The structural features of this compound, specifically the pyridine ring, suggest its potential utility in the development of advanced materials, including organic electronics, functional materials, polymers, and coatings.

Exploration in Organic Electronics and Functional Materials

Pyridine and its derivatives are integral components in the design of functional materials for organic electronics. numberanalytics.com They are often used as building blocks for electron-transporting materials (ETMs) in organic light-emitting diodes (OLEDs) and as hole-transporting materials (HTMs) in perovskite solar cells. rsc.org The electron-withdrawing nature of the pyridine ring can be tuned to control the frontier energy levels (HOMO/LUMO) of a molecule, which is critical for efficient charge injection and transport. rsc.orgrsc.org

For example, pyridine-appended pyrene (B120774) derivatives have been developed and studied as HTMs for OLED applications. acs.org Similarly, pyridine-containing diacylhydrazone derivatives have been investigated as potential electron-transporting and photoactive materials. researchgate.net While specific research on this compound in this area is not prominent, its structural similarity to these researched compounds suggests its potential as a precursor or building block. The combination of the electron-deficient pyridine ring and the flexible octyl chain could be exploited to synthesize novel materials with tailored electronic properties and improved processability for applications in organic electronics. smolecule.com

Potential in Polymer and Coating Development

The pyridine moiety is known to confer unique properties to polymers and coatings. Research on related compounds, such as 1-pyridin-2-yl-propan-2-one, indicates that they can be used to create advanced polymers and coatings with enhanced thermal and mechanical properties. chemimpex.com The nitrogen atom in the pyridine ring can act as a coordination site for metal centers, making such compounds useful as ligands in the synthesis of polymer catalysts.